1-(1-methyl-1H-pyrazol-4-yl)ethane-1,2-diamine
Overview
Description
1-(1-methyl-1H-pyrazol-4-yl)ethane-1,2-diamine, also known as MPE, is a chemical compound that has gained attention in scientific research for its potential applications in various fields. MPE is a chelating agent that can bind to metal ions, making it useful in analytical chemistry, catalysis, and biomedical research. In
Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
The compound can be used in the synthesis of platinum(II) complexes, which are efficient organic light-emitting structures . These complexes are important for modern photovoltaic devices .
Synthesis of Aminothiazoles
It can be used as a reagent for the preparation of aminothiazoles . Aminothiazoles are known to act as γ-secretase modulators .
Synthesis of Amino-pyrido-indol-carboxamides
The compound can also be used in the synthesis of amino-pyrido-indol-carboxamides . These compounds have potential as JAK2 inhibitors for myeloproliferative disorders therapy .
Synthesis of Pyridine Derivatives
It can be used in the synthesis of pyridine derivatives . These derivatives can act as TGF-β1 and active A signaling inhibitors .
Synthesis of MK-2461 Analogs
The compound can be used in the synthesis of MK-2461 analogs . These analogs can act as inhibitors of c-Met kinase for the treatment of cancer .
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, such as “1-(1-methyl-1H-pyrazol-4-yl)ethane-1,2-diamine”, are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .
properties
IUPAC Name |
1-(1-methylpyrazol-4-yl)ethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4/c1-10-4-5(3-9-10)6(8)2-7/h3-4,6H,2,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWAIHBATLLXPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(CN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-methyl-1H-pyrazol-4-yl)ethane-1,2-diamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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